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Introduction
Thy-1, also known as Cluster of Differentiation 90 (CD90), is a 25-37 kDa

glycosylphosphatidylinositol (GPI)-anchored glycoprotein that is a member of the

immunoglobulin superfamily.[1][2] It is abundantly expressed on the surface of various cell

types, including neurons, thymocytes, and fibroblasts.[3] In the nervous system, Thy-1/CD90

plays a crucial role in cell-cell and cell-matrix interactions, influencing processes such as

neurite outgrowth, axonal guidance, and synaptic formation.[4] Its expression is

developmentally regulated and is often used as a marker for mature neurons.[2] This technical

guide provides a comprehensive overview of Thy-1/CD90 expression in commonly used

neuronal cell lines, details experimental protocols for its detection, and illustrates its key

signaling pathways.

Data Presentation: Thy-1/CD90 Expression in
Human Neuronal Cell Lines
The expression of Thy-1/CD90 can vary significantly among different neuronal cell lines,

reflecting their diverse origins and differentiation states. The following table summarizes

quantitative data on Thy-1/CD90 expression in several human neuroblastoma cell lines.
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Cell Line
Percentage of Thy-
1 Positive Cells (%)

Mean Number of
Thy-1 Molecules
per Cell (x 10^5)

Notes

LAN-1 > 90%

Lower than TR14 and

CHP 212 (approx.

0.94)

Weak

immunofluorescence

observed.[1]

TR14 > 90% ~ 2.25

Strong

immunofluorescence.

[1]

CHP 212 > 90% Similar to TR14

Strong

immunofluorescence.

[1]

CHP 100 66% Not specified

Strong

immunofluorescence

in positive cells.[1]

SH-SY5Y

Expression is

reported, but

quantitative data is not

readily available in the

reviewed literature.

Not specified

A widely used human

neuroblastoma cell

line that can be

differentiated into a

neuronal phenotype.

PC12

Expression is

reported, but

quantitative data is not

readily available in the

reviewed literature.

Not specified

A rat

pheochromocytoma

cell line that

differentiates into a

sympathetic neuron-

like phenotype in the

presence of Nerve

Growth Factor (NGF).

[5]
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Neuro-2a (N2a)

Expression is

reported, but

quantitative data is not

readily available in the

reviewed literature.

Not specified

A mouse

neuroblastoma cell

line commonly used

for studies of neuronal

differentiation and

function.[6]

Mandatory Visualization
Signaling Pathways
The signaling pathways initiated by Thy-1/CD90 are critical for its function in regulating

neuronal morphology and connectivity. A key pathway involves the interaction of neuronal Thy-

1/CD90 with αvβ3 integrin on adjacent astrocytes. This interaction triggers a signaling cascade

within the neuron that leads to the retraction of neuronal processes.
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Caption: Thy-1/CD90 signaling pathway in a neuron upon binding to astrocytic αvβ3 integrin.

Experimental Workflows
The analysis of Thy-1/CD90 expression in neuronal cell lines typically involves a series of

standard molecular and cellular biology techniques. The following workflow outlines the key

steps from cell culture to data analysis.
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Caption: A general experimental workflow for the analysis of Thy-1/CD90 expression.
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Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible assessment of Thy-

1/CD90 expression. The following protocols are based on established methods and can be

adapted for specific neuronal cell lines.

Immunocytochemistry (ICC) for Thy-1/CD90
This protocol allows for the visualization of Thy-1/CD90 localization on the cell surface.

Materials:

Neuronal cells cultured on glass coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

Primary antibody: Mouse anti-human Thy-1/CD90 antibody (Clone 5E10 is a common

choice)

Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium

Procedure:

Cell Fixation:

Wash cultured cells gently with PBS.

Fix the cells with 4% PFA for 15-20 minutes at room temperature.
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Wash three times with PBS.

Permeabilization (for intracellular targets, optional for surface staining):

Incubate cells with Permeabilization Buffer for 10 minutes.

Wash three times with PBS.

Blocking:

Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-Thy-1/CD90 antibody in Blocking Buffer to the recommended

concentration (typically 1-10 µg/mL).

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.

Washing:

Wash the coverslips three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

Incubate the coverslips with the secondary antibody solution for 1-2 hours at room

temperature, protected from light.

Counterstaining and Mounting:

Wash the coverslips three times with PBS.

Incubate with DAPI solution for 5 minutes for nuclear staining.

Wash once with PBS.
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Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry for Thy-1/CD90
This technique provides a quantitative analysis of the percentage of Thy-1/CD90-positive cells

and the relative expression level per cell.

Materials:

Neuronal cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

Fluorophore-conjugated primary antibody: PE-conjugated anti-human CD90 antibody (Clone

5E10) is a common choice.

Isotype control: A fluorophore-conjugated antibody of the same isotype and concentration as

the primary antibody.

Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

Cell Preparation:

Harvest cells and prepare a single-cell suspension.

Count the cells and adjust the concentration to 1x10^6 cells/mL in ice-cold Flow Cytometry

Staining Buffer.

Staining:

Aliquot 100 µL of the cell suspension (1x10^5 cells) into flow cytometry tubes.
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Add the fluorophore-conjugated anti-Thy-1/CD90 antibody at the predetermined optimal

concentration.

For the negative control, add the corresponding isotype control antibody to a separate

tube.

Incubate for 30 minutes at 4°C in the dark.

Washing:

Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g

for 5 minutes.

Discard the supernatant.

Repeat the wash step twice.

Resuspension and Viability Staining:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Add a viability dye just before analysis to exclude dead cells.

Data Acquisition and Analysis:

Acquire the data on a flow cytometer.

Analyze the data using appropriate software. Gate on the live, single-cell population and

determine the percentage of Thy-1/CD90-positive cells and their mean fluorescence

intensity (MFI) relative to the isotype control.

Western Blotting for Thy-1/CD90
Western blotting is used to detect the presence and relative abundance of the Thy-1/CD90

protein in a cell lysate.

Materials:

Neuronal cell pellet
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Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: Rabbit anti-Thy-1/CD90 polyclonal or monoclonal antibody.

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

Chemiluminescent substrate

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

Protein Extraction:

Lyse the cell pellet in ice-cold Lysis Buffer.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of the lysate using a BCA assay.

Sample Preparation:

Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at

95-100°C for 5-10 minutes.
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SDS-PAGE and Protein Transfer:

Separate the protein samples by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking:

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Primary Antibody Incubation:

Incubate the membrane with the primary anti-Thy-1/CD90 antibody diluted in Blocking

Buffer overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation:

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking

Buffer for 1 hour at room temperature.

Detection:

Wash the membrane three times with TBST.

Incubate the membrane with a chemiluminescent substrate and visualize the protein

bands using an imaging system.

Probe for a loading control to ensure equal protein loading across lanes.

Conclusion
The expression of Thy-1/CD90 is a key characteristic of many neuronal cell lines and plays a

significant role in neuronal development and interaction. This guide provides a foundational
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understanding of Thy-1/CD90 expression, its associated signaling pathways, and robust

protocols for its detection and quantification. The provided data and methodologies will aid

researchers in designing and executing experiments to further elucidate the multifaceted roles

of this important neuronal surface glycoprotein in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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